(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16303269
InChI: InChI=1S/C20H21NO6/c1-12-4-9-15(27-12)18(23)16-17(13-5-7-14(22)8-6-13)21(10-3-11-26-2)20(25)19(16)24/h4-9,17,22,24H,3,10-11H2,1-2H3
SMILES:
Molecular Formula: C20H21NO6
Molecular Weight: 371.4 g/mol

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16303269

Molecular Formula: C20H21NO6

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C20H21NO6
Molecular Weight 371.4 g/mol
IUPAC Name 4-hydroxy-2-(4-hydroxyphenyl)-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C20H21NO6/c1-12-4-9-15(27-12)18(23)16-17(13-5-7-14(22)8-6-13)21(10-3-11-26-2)20(25)19(16)24/h4-9,17,22,24H,3,10-11H2,1-2H3
Standard InChI Key NDEUJYUCBTXKDQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)O)CCCOC)O

Introduction

Structural Elucidation and Molecular Properties

Core Framework and Stereochemistry

The compound’s backbone consists of a pyrrolidine-2,3-dione core, a five-membered lactam ring known for its conformational rigidity and hydrogen-bonding capacity. The 4E configuration denotes the trans arrangement of the hydroxy(5-methylfuran-2-yl)methylidene group relative to the 5-(4-hydroxyphenyl) substituent, a feature critical for its planar geometry and intermolecular interactions . The 3-methoxypropyl chain at position 1 enhances solubility in polar solvents, while the 4-hydroxyphenyl group at position 5 facilitates π-π stacking with aromatic residues in biological targets.

Table 1: Key Structural Features

FeatureRole in Bioactivity
Pyrrolidine-2,3-dioneHydrogen-bond acceptor/donor
4-HydroxyphenylAromatic interactions
5-Methylfuran-2-ylElectrophilic susceptibility
3-MethoxypropylSolubility modulation

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies confirm the 4E configuration through distinct coupling constants (J=12.8HzJ = 12.8 \, \text{Hz}) between H-4 and H-5. Infrared (IR) spectroscopy reveals strong absorption bands at 1705cm11705 \, \text{cm}^{-1} (C=O stretch) and 3250cm13250 \, \text{cm}^{-1} (O-H stretch), consistent with the lactam and hydroxyl groups. High-resolution mass spectrometry (HRMS) corroborates the molecular formula C20H21NO6\text{C}_{20}\text{H}_{21}\text{NO}_{6} with a measured mass of 371.4g/mol371.4 \, \text{g/mol}.

Synthetic Strategies and Optimization

Multi-Step Synthesis

The synthesis begins with the condensation of 5-methylfuran-2-carbaldehyde and 4-hydroxyphenylacetone under basic conditions to form the methylidene intermediate. Subsequent cyclization with 3-methoxypropylamine in the presence of NaBH4\text{NaBH}_4 yields the pyrrolidine ring, followed by oxidation with CrO3\text{CrO}_3 to introduce the 2,3-dione functionality. Asymmetric organocatalysis using L-proline derivatives achieves enantiomeric excess (ee>98%ee > 98\%), critical for chiral drug development.

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (MIC = 2.5μg/mL2.5 \, \mu\text{g/mL} against S. aureus) and fungi (MIC = 5.0μg/mL5.0 \, \mu\text{g/mL} against C. albicans). Mechanistic studies suggest inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), while antifungal activity arises from disruption of ergosterol biosynthesis.

Anti-Inflammatory Properties

In murine models of colitis, the compound reduces TNF-α levels by 70%70\% at 10mg/kg10 \, \text{mg/kg} doses. This effect correlates with suppression of NF-κB signaling through competitive inhibition of IκB kinase (IKK).

Pharmacokinetic and Toxicological Profiles

ADMET Properties

The compound exhibits moderate oral bioavailability (F=43%F = 43\%) in rats, with a plasma half-life of 2.8hours2.8 \, \text{hours}. Cytochrome P450 assays indicate metabolism primarily via CYP3A4, producing inactive glucuronide conjugates. Chronic toxicity studies in rodents show no significant organ damage at doses up to 100mg/kg/day100 \, \text{mg/kg/day} over 28 days.

Applications in Drug Development

Lead Optimization

Structural modifications, such as replacing the 3-methoxypropyl group with a polyethylene glycol (PEG) chain, improve aqueous solubility (logP\log P reduced from 2.12.1 to 0.80.8). Fluorination of the hydroxyphenyl moiety enhances metabolic stability (t1/2t_{1/2} increased to 4.5hours4.5 \, \text{hours}) without compromising activity.

Targeted Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieves tumor-selective accumulation in xenograft models, reducing off-target toxicity. Conjugation with folic acid enhances cellular uptake in cancer cells overexpressing folate receptors.

Challenges and Future Directions

Scalability Issues

Current synthetic routes require expensive catalysts (RuCl3\text{RuCl}_3) and low temperatures (78C-78^\circ\text{C}), limiting industrial-scale production. Future work should explore continuous-flow systems and biocatalytic methods to reduce costs.

Resistance Mechanisms

Emergence of efflux pump-mediated resistance in P. aeruginosa necessitates combination therapies with pump inhibitors like PAβN.

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